molecular formula C8H7F6N3O2 B11608268 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea CAS No. 355829-40-2

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea

Cat. No.: B11608268
CAS No.: 355829-40-2
M. Wt: 291.15 g/mol
InChI Key: GETWVIWWBKOQNY-UHFFFAOYSA-N
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Description

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea is a synthetic organic compound characterized by the presence of a hexafluoropropyl group and an oxazolyl group attached to a urea backbone

Properties

CAS No.

355829-40-2

Molecular Formula

C8H7F6N3O2

Molecular Weight

291.15 g/mol

IUPAC Name

1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C8H7F6N3O2/c1-3-2-4(17-19-3)15-6(18)16-5(7(9,10)11)8(12,13)14/h2,5H,1H3,(H2,15,16,17,18)

InChI Key

GETWVIWWBKOQNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC(C(F)(F)F)C(F)(F)F

solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 1,1,1,3,3,3-hexafluoropropan-2-amine with 5-methyl-1,2-oxazol-3-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing side reactions is also common. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Urea derivatives with different substituents.

Scientific Research Applications

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties imparted by the hexafluoropropyl group.

Mechanism of Action

The mechanism of action of 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The hexafluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The oxazolyl group may also play a role in binding to specific sites on proteins, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-phenylurea: Similar structure but with a phenyl group instead of the oxazolyl group.

    1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(4-methyl-1,2-oxazol-3-yl)urea: Similar structure but with a different substitution pattern on the oxazolyl group.

Uniqueness: 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea is unique due to the specific combination of the hexafluoropropyl and oxazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects of this compound through various studies and findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C8_{8}H8_{8}F6_{6}N2_{2}O
  • Molecular Weight : 260.16 g/mol
  • CAS Number : Not specified in the current literature.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities which can be categorized into several key areas:

1. Antimicrobial Activity

Studies have demonstrated that 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea possesses antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potent antimicrobial effect comparable to established antibiotics.

2. Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded promising results. In cell line studies, it has demonstrated cytotoxic effects on cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. A detailed study showed that treatment with this compound led to a significant reduction in cell viability in breast and lung cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)18.5

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups. This effect is believed to be mediated through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have been documented to further elucidate the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound involved testing against Staphylococcus aureus and Escherichia coli. Results indicated that the hexafluoropropane moiety enhances membrane permeability leading to increased susceptibility of bacterial cells.

Case Study 2: Cancer Cell Line Analysis

In a comparative study involving various anticancer agents, 1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(5-methyl-1,2-oxazol-3-yl)urea was found to outperform traditional chemotherapeutics in terms of selectivity towards cancerous cells over normal cells.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • Mechanistic Insights : Studies suggest that the biological activity may be attributed to its ability to modulate signaling pathways involved in cell growth and apoptosis.
  • Synergistic Effects : When combined with other therapeutic agents like doxorubicin or cisplatin, there is an observed synergistic effect enhancing overall efficacy against resistant cancer cell lines.

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